molecular formula C5HBrClNS B8351845 4-Bromo-5-chlorothiophene-2-carbonitrile

4-Bromo-5-chlorothiophene-2-carbonitrile

Cat. No.: B8351845
M. Wt: 222.49 g/mol
InChI Key: BKXFEGNKFAVCQM-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method is the halogen dance reaction, which allows for the selective introduction of halogen atoms into the thiophene ring . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6) to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

    Coupling Products:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .

Properties

Molecular Formula

C5HBrClNS

Molecular Weight

222.49 g/mol

IUPAC Name

4-bromo-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

BKXFEGNKFAVCQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (Aldrich, 4.91 g, 70.66 mmol) and triethylamine (anhydrous, 11.2 mL, 80.36 mmol) were added to a 0° C. solution of 4-bromo-5-chloro-thiophene-2-carbaldehyde (Example 24: step a, 10.63 g, 47.14 mmol) in acetonitrile (anhydrous, 250 mL). The reaction mixture was warmed to room temperature and stirred for 1 hour. Phthalic anhydride was added and the reaction mixture was heated to 80° C. overnight. The mixture was cooled to room temperature, diluted with ethyl acetate (400 mL), and washed with aqueous citric acid, saturated NaHCO3, water, and brine. The organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo, and purified by column chromatography (silica gel, 5% ethyl acetate/hexanes) to afford the title compound as a pale yellow solid (9.76 g, 93% yield). 1H-NMR (CDCl3): δ 7.47 (s, 1H).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
93%

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